molecular formula C17H17ClN4O3S2 B11400539 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11400539
M. Wt: 424.9 g/mol
InChI Key: ZFADRDWJLGJHGQ-UHFFFAOYSA-N
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Description

5-CHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized using standard organic chemistry techniques. The key steps may include:

  • Formation of the benzothiophene core through cyclization reactions.
  • Introduction of the cyano group via nucleophilic substitution.
  • Sulfonylation of the pyrimidine ring.
  • Chlorination and subsequent amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of pyrimidine compounds are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

Medicinal chemistry applications might include the development of new drugs targeting specific diseases. The compound’s structure suggests potential activity against certain types of cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its normal function.

    Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the benzothiophene and cyano groups.

    N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrimidine-4-carboxamide: Lacks the chloro and sulfonyl groups.

Uniqueness

The unique combination of functional groups in 5-CHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE gives it distinct chemical and biological properties that are not found in similar compounds

Properties

Molecular Formula

C17H17ClN4O3S2

Molecular Weight

424.9 g/mol

IUPAC Name

5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H17ClN4O3S2/c1-2-7-27(24,25)17-20-9-12(18)14(21-17)15(23)22-16-11(8-19)10-5-3-4-6-13(10)26-16/h9H,2-7H2,1H3,(H,22,23)

InChI Key

ZFADRDWJLGJHGQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)Cl

Origin of Product

United States

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